2-Pyridinyl phenylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
75741-95-6 |
|---|---|
Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
pyridin-2-yl N-phenylcarbamate |
InChI |
InChI=1S/C12H10N2O2/c15-12(14-10-6-2-1-3-7-10)16-11-8-4-5-9-13-11/h1-9H,(H,14,15) |
InChI Key |
NMQVKCSSLPARTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OC2=CC=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Pyridinyl Phenylcarbamate and Analogues
Strategies for the Preparation of Aryl N-(2-Pyridyl) Carbamates
The fundamental construction of the aryl N-(2-pyridyl) carbamate (B1207046) core relies on several key reaction types. These include methods that build the carbamate or thionocarbamate linkage directly.
The synthesis of aryl N-pyridylthionocarbamates, the sulfur analogues of carbamates, can be accomplished through the thioacylation of aminopyridines. For instance, reacting 2-aminopyridine (B139424) or 2-methylaminopyridine with the appropriate aryl chlorothionoformates yields the corresponding aryl N-pyridylthionocarbamates. researchgate.net Studies on the hydrolysis of these compounds indicate that aryl N-(2-pyridyl)thionocarbamates are significantly less reactive than their oxygen-containing counterparts, the aryl N-(2-pyridyl) carbamates. researchgate.net
The mechanism of basic hydrolysis for these compounds depends on the substitution at the nitrogen atom. For N-monosubstituted aryl N-(2-pyridyl)thionocarbamates, the reaction proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. This is supported by the absence of significant buffer catalysis and the isolation of an unsaturated intermediate when trapped with piperidine (B6355638). researchgate.net In contrast, N,N-disubstituted substrates are suggested to undergo basic hydrolysis through a general base-catalyzed BAc2 (Base-catalyzed Acyl-Oxygen cleavage) mechanism. researchgate.net
The synthesis of the oxo analogues, aryl N-pyridylcarbamates, can be achieved by reacting the anion of an aminopyridine with aryl chloroformates. researchgate.netresearchgate.net The reactivity of these carbamates in basic media has also been studied, with evidence pointing towards an E1cB mechanism for secondary aryl N-pyridylcarbamates. researchgate.net This involves the formation of a pyridyl isocyanate intermediate. researchgate.net
Table 1: Comparison of Hydrolysis Mechanisms for Aryl N-(2-Pyridyl) Thiono- and Oxo-Carbamates
| Compound Type | Substitution | Proposed Hydrolysis Mechanism | Key Characteristics |
| Aryl N-(2-pyridyl)thionocarbamate | N-Monosubstituted | E1cB | Less reactive than oxo analogue; proceeds via isothiocyanate intermediate. researchgate.net |
| Aryl N-(2-pyridyl)thionocarbamate | N,N-Disubstituted | General base-catalyzed BAc2 | Slower reaction rate due to blockage of the E1cB pathway. researchgate.net |
| Aryl N-(2-pyridyl)carbamate | N-Monosubstituted (secondary) | E1cB | Proceeds via pyridyl isocyanate intermediate. researchgate.net |
The reaction of phenyl chloroformate with pyridine (B92270) derivatives, known as pyridinolysis, provides a route to phenyl carbamate hydrochlorides. This reaction is initiated by the in situ pyridinolysis of phenyl chloroformate, which is then followed by an internal molecular rearrangement to yield the phenyl carbamate hydrochloride. scispace.com Kinetic studies of the pyridinolysis of phenyl chloroformates in acetonitrile (B52724) suggest a stepwise mechanism. acs.org This mechanism involves the rate-limiting formation of a tetrahedral intermediate resulting from the nucleophilic attack of the pyridine on the chloroformate. acs.org
Further investigations into the pyridinolysis of related compounds, such as 2,4-dinitrophenyl phenyl carbonate with various substituted pyridines, have provided detailed mechanistic insights. The Brønsted-type plot for these reactions shows a downward curvature, which is characteristic of a stepwise mechanism where the rate-determining step changes. scispace.com
Table 2: Kinetic Data for the Pyridinolysis of 2,4-Dinitrophenyl Phenyl Carbonate with Substituted Pyridines in 80 mol % H₂O/20 mol % DMSO at 25.0 °C
| Pyridine Substituent (Z) | pKₐ | Second-Order Rate Constant (kₙ / M⁻¹s⁻¹) |
| 4-NMe₂ | 9.12 | 109 |
| 4-NH₂ | 8.93 | 93.7 |
| 3,4-Me₂ | 5.78 | 5.32 |
| 4-Me | 5.53 | 4.58 |
| 3-Me | 5.09 | 2.70 |
| H | 4.73 | 2.10 |
| 3-Cl | 2.14 | 0.143 |
Data sourced from a study on the pyridinolysis of 2,4-dinitrophenyl phenyl carbonate. scispace.com
Substituted phenylcarbamate derivatives can be effectively synthesized through condensation reactions. One common method involves the coupling of an amine with a carboxylic acid using coupling agents. For example, a series of tert-butyl 2-(substituted benzamido) phenylcarbamates were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids. nih.gov This reaction is typically carried out in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) as coupling reagents, affording the products in excellent yields. nih.gov
Another approach is the base-catalyzed condensation of N-substituted trichloroacetamides (NTCAs) with alcohols. For instance, the reaction of N-phenyl-substituted NTCA with benzyl (B1604629) alcohol in the presence of 1,8-diazabicyclo[11.7.0]undec-7-ene (DBU) at 80 °C yielded the corresponding carbamate in 88% yield. acs.org Similarly, the reaction with 1-hexanol (B41254) produced the carbamate in 70% yield. acs.org The synthesis of phenyl carbamates can also be achieved by reacting an aniline (B41778) with phenyl chloroformate in the presence of a base like pyridine. union.edu
Table 3: Synthesis of Substituted Phenylcarbamates via Condensation Reactions
| Amine/Carbamate Precursor | Carboxylic Acid/Alcohol | Coupling/Catalyst System | Product | Yield (%) |
| tert-Butyl 2-amino phenylcarbamate | 4-Nitrobenzoic acid | EDCI/HOBt | tert-butyl 2-(4-nitrobenzamido)phenylcarbamate | 92.5 |
| tert-butyl 2-amino phenylcarbamate | 2-Iodobenzoic acid | EDCI/HOBt | tert-butyl 2-(2-iodobenzamido)phenylcarbamate | 80.2 |
| tert-butyl 2-amino phenylcarbamate | 3,5-Dinitrobenzoic acid | EDCI/HOBt | tert-butyl 2-(3,5-dinitrobenzamido)phenylcarbamate | 85.3 |
| N-Phenyl-NTCA | Benzyl alcohol | DBU | Benzyl phenylcarbamate | 88 |
| N-Phenyl-NTCA | 1-Hexanol | DBU | Hexyl phenylcarbamate | 70 |
Data compiled from studies on EDCI/HOBt coupling and base-catalyzed condensation of NTCAs. nih.govacs.org
Functionalization and Derivatization Strategies of 2-Pyridinyl Phenylcarbamate Scaffolds
Once the basic carbamate structure is formed, it can be further modified to introduce a variety of functional groups, allowing for the fine-tuning of its chemical properties.
Substituents can be introduced onto both the pyridine and phenyl rings of the this compound scaffold through various synthetic strategies. The choice of starting materials is a primary method for introducing diversity. For example, by using different substituted aryl chlorothionoformates in the thioacylation of 2-aminopyridine, one can generate a library of aryl N-(2-pyridyl)thionocarbamates with varied substitution patterns on the phenyl ring. researchgate.net
Similarly, the condensation reaction between tert-butyl 2-amino phenylcarbamate and a wide range of substituted carboxylic acids allows for the introduction of diverse acyl groups onto the amino-phenyl portion of the molecule. nih.gov This method has been used to synthesize derivatives with nitro, iodo, and dinitro substitutions on the benzamido moiety, with yields often exceeding 80%. nih.gov
Table 4: Examples of Substituted Phenylcarbamate Derivatives via Condensation
| Carboxylic Acid Substituent | Product | Yield (%) |
| 4-Nitro | tert-butyl 2-(4-nitrobenzamido)phenylcarbamate | 92.5 |
| 2-Iodo | tert-butyl 2-(2-iodobenzamido)phenylcarbamate | 80.2 |
| 3,5-Dinitro | tert-butyl 2-(3,5-dinitrobenzamido)phenylcarbamate | 85.3 |
| 2-Bromo | tert-butyl 2-(2-bromoacetamido)phenylcarbamate | 75.7 |
Data sourced from a study on the synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives. nih.gov
The reactivity of the carbamate group can be harnessed for selective transformations, particularly when multiple functional groups are present. The phenyloxycarbonyl (Phoc) group has been shown to exhibit chemoselective reactivity. nih.govacs.org In a molecule containing both a primary and a secondary amine protected as phenylcarbamates, the primary amine's Phoc group can be selectively transformed. nih.govacs.org For instance, when a bis(carbamate) derived from N-ethyl-1,2-diamine was treated with benzylamine, only the carbamate of the primary amine moiety reacted, leading to the formation of a dissymmetric urea (B33335) with high selectivity. nih.govacs.org
The hydrolysis of N-substituted phenylcarbamates can also be controlled. The mechanism of basic hydrolysis differs depending on the degree of substitution on the nitrogen atom. nih.govacs.org Carbamates derived from primary amines tend to react through an E1cb-type mechanism, involving the in situ formation of an isocyanate. nih.govacs.org In contrast, N,N-disubstituted carbamates typically undergo hydrolysis via a more demanding BAc2 mechanism. nih.govacs.org This difference in reactivity allows for selective transformations. For example, the hydrolysis of N-substituted phenylcarbamates using tetra-n-butylammonium fluoride (B91410) (TBAF) shows that the nature of the N-substituent influences the outcome, yielding either the free amine or a symmetrical urea. nih.govacs.org
Table 5: Effect of N-Substituent on the TBAF-Mediated Hydrolysis of Phenylcarbamates
| N-Substituent (R) | Carbamate Precursor | Product Ratio (Amine : Urea) |
| 4-Methoxybenzyl (PMB) | Phenyl N-(4-methoxybenzyl)carbamate | 42 : 58 |
| n-Pentyl | Phenyl N-(n-pentyl)carbamate | 0 : 100 |
| tert-Butyl | Phenyl N-(tert-butyl)carbamate | 94 : 4 |
| Phenyl | Phenyl N-phenylcarbamate | 100 : 0 |
Data shows the product distribution determined by ¹H NMR in the crude mixture. nih.govacs.org
Derivatization for Enhanced Analytical Resolution and Detection
The structural motifs of pyridinyl phenylcarbamate are utilized in specialized reagents designed to enhance analytical outcomes. A key application is the pre-column derivatization of analytes for analysis by Liquid Chromatography-Mass Spectrometry (LC/MS). fujifilm.com This is particularly beneficial for compounds that are otherwise difficult to separate or are unstable during the chromatographic process. nih.gov
An exemplary derivatization agent is 3-Aminopyridyl-N-hydroxysuccinimidyl Carbamate (APDS), a pyridyl carbamate analogue. fujifilm.com APDS is used as a pre-column reagent for the analysis of primary and secondary amines and amino acids. fujifilm.com The reaction involves the aminopyridyl group, which significantly increases the hydrophobicity of the resulting derivatives, thereby improving their retention and separation in reverse-phase High-Performance Liquid Chromatography (HPLC). fujifilm.com Furthermore, the high ionization efficiency of the incorporated aminopyridyl group leads to highly sensitive detection by mass spectrometry. fujifilm.com A common fragment ion (m/z = 121) derived from the APDS tag allows for highly selective detection. fujifilm.com
The features of APDS derivatization are summarized in the table below.
| Feature | Description | Benefit |
| Active Group | Active Carbamate | Reacts with primary and secondary amines under mild alkaline conditions (55°C, 10 minutes). fujifilm.com |
| Structural Moiety | Aminopyridyl Group | Increases hydrophobicity of the derivative. fujifilm.com |
| Detection Principle | High Ionization Efficiency | The aminopyridyl group enhances signal in mass spectrometry. fujifilm.com |
| Selective Detection | Common Fragment Ion | Generates a regular product ion (m/z = 121) for selective monitoring. fujifilm.com |
Beyond small molecules, pyridyl-containing reagents are also used to derivatize complex biomolecules. Cross-linkers such as N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) and 4-succinimidyloxycarbonyl-alpha-methyl-alpha-(2-pyridyldithio)toluene (SMPT) are used to modify proteins. nih.gov The degree of derivatization in these protein conjugates can be accurately quantified using HPLC, which offers superior accuracy, selectivity, and reproducibility compared to traditional spectrophotometric methods. nih.gov
The phenylcarbamate structure itself is instrumental in achieving analytical resolution. Chiral stationary phases (CSPs) for HPLC have been developed by bonding phenylcarbamate derivatives of cyclodextrins to silica (B1680970) gel. These CSPs demonstrate excellent enantioselectivity for a variety of racemic compounds, highlighting the role of the carbamate functional group in creating effective chiral selectors for chromatographic separations.
Enantioselective Synthesis and Kinetic Resolution Approaches for Chiral Pyridyl Phenylcarbamate Intermediates.nih.gov
The synthesis of enantiomerically pure chiral compounds is critical in pharmaceutical development. For pyridyl phenylcarbamate intermediates, both enantioselective synthesis and kinetic resolution are employed to obtain specific stereoisomers.
Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a widely used industrial method for separating racemic mixtures, often utilizing enzymes for their high stereoselectivity. encyclopedia.pub Lipases are particularly effective in catalyzing the resolution of racemic alcohols through enantioselective hydrolysis or esterification. encyclopedia.pub
A notable example is the enzymatic kinetic resolution of racemic tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a key chiral intermediate. mdpi.comresearchgate.net This process uses lipase-catalyzed transesterification to separate the enantiomers. mdpi.com Research has shown that Candida antarctica lipase (B570770) B (CAL-B) is highly effective for this transformation, achieving excellent enantioselectivity with an enantiomeric ratio (E) greater than 200. mdpi.com The reaction involves the preferential acylation of one enantiomer, leaving the other unreacted, allowing for their separation. mdpi.com
The efficiency of the resolution is dependent on reaction conditions such as time and temperature, as detailed in the table below.
| Entry | Time (h) | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee) of Substrate (%) | Enantiomeric Excess (ee) of Product (%) |
| 1 | 12 | 40 | 47 | 88 | >99 |
| 2 | 16 | 35 | 50 | >99 | >99 |
| 3 | 24 | 25 | 50 | >99 | >99 |
| 4 | 24 | 40 | 50 | >99 | >99 |
| 5 | 48 | 40 | >50 | - | 95 |
Data derived from a study on the kinetic resolution of (R,S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate. mdpi.com
Enantioselective Synthesis
In addition to separating racemates, direct asymmetric synthesis provides a powerful route to enantioenriched products. A modern approach to synthesizing chiral piperidines utilizes a phenyl pyridine-1(2H)-carboxylate intermediate in a rhodium-catalyzed asymmetric reaction. nih.govacs.org This strategy involves a three-step process: partial reduction of pyridine, a highly regio- and enantioselective Rh-catalyzed carbometalation, and a final reduction. nih.govacs.org
The key step is an asymmetric reductive Heck reaction between the phenyl carbamate-protected dihydropyridine (B1217469) and an arylboronic acid. nih.govacs.org This reaction proceeds with high yield and excellent enantioselectivity, tolerating a wide range of functional groups and providing access to valuable 3-substituted tetrahydropyridine (B1245486) precursors. nih.govacs.org These precursors can then be converted into clinically important chiral piperidines. nih.gov
| Approach | Key Intermediate | Reaction Type | Outcome |
| Asymmetric Catalysis | Phenyl pyridine-1(2H)-carboxylate | Rh-catalyzed asymmetric reductive Heck reaction | Enantioenriched 3-substituted tetrahydropyridines. nih.govacs.org |
Other stereoselective methods include the enantioselective deprotonation of carbamates mediated by chiral ligands like (-)-sparteine, which provides access to enantioenriched organolithium intermediates that can be trapped with electrophiles. doi.org Furthermore, asymmetric autocatalysis has been demonstrated in the enantioselective synthesis of chiral 5-carbamoyl-3-pyridyl alcohols, where the chiral product itself acts as the catalyst. capes.gov.br
Mechanistic Investigations of 2 Pyridinyl Phenylcarbamate Reactivity
Hydrolysis Mechanisms of Aryl N-(2-Pyridyl) Carbamates in Aqueous Media
The hydrolysis of aryl N-(2-pyridyl) carbamates in aqueous solutions can proceed through different mechanistic pathways, primarily the E1cB (Elimination, Unimolecular, conjugate Base) and BAc2 (Base-catalyzed Acyl-Oxygen cleavage) mechanisms. The operative mechanism is highly dependent on the substitution pattern of the carbamate (B1207046), particularly on the nitrogen atom.
Elucidation of E1cB Elimination Pathways
The E1cB mechanism is a two-step process that is typically favored for secondary aryl N-(2-pyridyl) carbamates, which possess an ionizable N-H group. chegg.com This pathway involves the initial deprotonation of the nitrogen atom by a base, forming a stabilized anion. wikipedia.orgmasterorganicchemistry.com This is followed by the rate-limiting expulsion of the aryloxide leaving group, leading to the formation of a highly reactive isocyanate intermediate. wikipedia.orgresearchgate.net
Studies have shown that the hydrolysis of secondary aryl N-pyridylcarbamates proceeds via an E1cB mechanism. scribd.comresearchgate.net The evidence for this pathway includes the lack of significant buffer catalysis and the successful trapping of the isocyanate intermediate. researchgate.net The rate of this elimination is sensitive to the nature of the leaving group, with better leaving groups accelerating the reaction. researchgate.net The pH-rate profile for the hydrolysis of these carbamates typically shows a plateau at high pH, which is characteristic of the E1cB mechanism involving a pre-equilibrium deprotonation. researchgate.net
The presence of an electron-withdrawing group on the aryl ring of the leaving group facilitates the E1cB elimination by stabilizing the developing negative charge on the oxygen atom in the transition state. researchgate.netfiveable.me This is supported by Hammett correlations, which show a significant positive ρ value for substituents on the O-aryl ring. researchgate.netresearchgate.net
Characterization of BAc2 Mechanisms
In contrast to secondary carbamates, tertiary aryl N-(2-pyridyl) carbamates, which lack an ionizable N-H proton, undergo hydrolysis via a BAc2 mechanism. chegg.comscribd.com This mechanism involves a bimolecular addition-elimination process where a nucleophile, such as a hydroxide (B78521) ion or a water molecule, attacks the carbonyl carbon. scribd.comuantwerpen.be This attack leads to the formation of a tetrahedral intermediate, and the subsequent breakdown of this intermediate is usually the rate-determining step. scribd.com
For phenyl N-methyl-N-(2-pyridyl)carbamate, a tertiary carbamate, kinetic data points towards a BAc2 mechanism. scribd.com The distinction between general base catalysis and nucleophilic catalysis within the BAc2 framework has been a subject of investigation. scribd.com Evidence from kinetic solvent isotope effects and the reactivity of different bases has helped to clarify that the alkaline hydrolysis of this tertiary carbamate proceeds through a BAc2 mechanism with nucleophilic catalysis rather than general base catalysis. scribd.comresearchgate.net A change in mechanism from E1cB to BAc2 has also been observed for carbamates with poorer leaving groups. researchgate.net
The hydrolysis of N,N-disubstituted carbamates generally follows the BAc2 pathway. researchgate.net The reaction is sensitive to the electronic effects of substituents on the acyl moiety. scribd.com
Role of Isocyanate Intermediates in Carbamate Reactivity
Isocyanate intermediates are central to the E1cB hydrolysis pathway of secondary aryl N-(2-pyridyl) carbamates. researchgate.netresearchgate.net The formation of an isocyanate is a direct consequence of the elimination of the aryloxide from the deprotonated carbamate. researchgate.net Once formed, the isocyanate is highly electrophilic and reacts rapidly with nucleophiles present in the medium, such as water, to form a carbamic acid, which then decarboxylates to yield the corresponding amine and carbon dioxide. mdpi.comacs.org
Catalysis in Phenylcarbamate Reactions
The rates of phenylcarbamate reactions, particularly hydrolysis, can be significantly influenced by catalysts. Both nucleophilic and general base catalysis have been observed and studied in these systems.
Nucleophilic Catalysis by Pyridine (B92270) Bases
The efficiency of nucleophilic catalysis by pyridine bases is dependent on their basicity and steric accessibility. soci.org 4-Dimethylaminopyridine (DMAP) is a particularly effective nucleophilic catalyst due to the electron-donating effect of the dimethylamino group, which enhances the nucleophilicity of the pyridine nitrogen. soci.org
General Base Catalysis Phenomena
General base catalysis involves a base-assisted attack of a water molecule on the carbonyl group of the carbamate. scribd.comyoutube.com In this mechanism, the base removes a proton from the attacking water molecule in the transition state, thereby increasing its nucleophilicity. wisc.edu
While nucleophilic catalysis is often the dominant pathway for unhindered pyridine bases, general base catalysis can become significant, especially when nucleophilic attack is sterically hindered. researchgate.netrsc.org For some ester hydrolysis reactions, a concerted general base catalysis mechanism has been proposed, where the proton abstraction from the nucleophile occurs simultaneously with its attack on the ester. wisc.edu
In the hydrolysis of aryl N-(2-pyridyl)thionocarbamates, which are sulfur analogues of carbamates, the N,N-disubstituted substrate undergoes basic hydrolysis by a general base catalyzed BAc2 mechanism. researchgate.net This suggests that the nature of the substrate and the catalyst can dictate the operative catalytic pathway. The distinction between nucleophilic and general base catalysis is a key aspect of mechanistic studies in this area and is often probed using kinetic isotope effects and Brønsted correlations. scribd.comwisc.edu
Reaction Kinetics and Solvent Effects on Carbamate Transformation Pathways
The transformation of 2-pyridinyl phenylcarbamate is governed by specific kinetic profiles and is highly sensitive to the solvent medium. The hydrolysis of secondary aryl N-pyridylcarbamates in basic aqueous solutions (pH 12 to 13.7) has been shown to proceed through an E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.org This pathway involves an initial, rapid deprotonation of the carbamate nitrogen to form an anion. This is followed by the rate-limiting step: the decomposition of this anionic intermediate into a pyridyl isocyanate and a phenoxide ion. rsc.org The highly reactive isocyanate intermediate then reacts with water to form N-pyridylcarbamic acid, which subsequently decomposes into aminopyridine and carbon dioxide. rsc.org
A key piece of evidence supporting the E1cB mechanism is the absence of significant base catalysis. rsc.org Furthermore, trapping experiments using piperidine (B6355638) have successfully isolated a new product, which is consistent with the presence of an isocyanate intermediate. rsc.org The influence of substituents on the phenyl ring of related aryl N-(2-pyridyl)carbamates provides additional mechanistic insight. The reaction rate shows a strong dependence on the electron-withdrawing nature of the substituent, with a measured Hammett reaction constant (ρ) of 2.45, which is consistent with the rate-determining departure of the phenoxide group from the anionic intermediate. rsc.org
In contrast, when the E1cB pathway is blocked by N,N-disubstitution on the carbamate nitrogen, the reaction mechanism shifts. For instance, the alkaline hydrolysis of phenyl N-methyl-N-(2-pyridyl)carbamate proceeds via a BAC2 (Base-catalyzed Acyl 2) mechanism. researchgate.net This pathway involves a direct nucleophilic attack by the hydroxide ion on the carbonyl carbon. This mechanistic change results in a dramatic decrease in the reaction rate, by a factor of approximately 106, compared to the corresponding secondary carbamates that react via the E1cB mechanism. rsc.org
The choice of solvent also plays a critical role in the transformation of carbamates. In non-aqueous environments, solvent polarity can significantly affect reaction outcomes. For example, in the synthesis of related carbamates, polar aprotic solvents such as dimethylformamide (DMF) are known to improve the solubility of reaction intermediates, which can influence reaction rates and yields. Studies on the enzymatic kinetic resolution of a similar structure, tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, demonstrated that non-polar solvents like hexane (B92381) led to higher conversion rates compared to more polar solvents such as tetrahydrofuran (B95107) (THF) or chloroform. mdpi.com This highlights the sensitivity of carbamate transformations to the solvent environment, even when mediated by a catalyst.
The effect of water as a reactant and solvent in the thermal decomposition of carbamates has also been noted. The presence of water can significantly alter the reaction pathway, leading to hydrolysis products such as aniline (B41778) from the decomposition of methylenediphenyl di(phenylcarbamate). mdpi.com
Table 1: Mechanistic Pathways of N-Pyridyl Carbamate Hydrolysis
| Substrate Type | Proposed Mechanism | Key Characteristics | Relative Rate |
|---|---|---|---|
| Secondary N-Pyridyl Carbamate | E1cB | Pre-equilibrium deprotonation, isocyanate intermediate, ρ = 2.45. rsc.org | Fast |
Table 2: Influence of Solvent on Carbamate Reactions
| Reaction | Solvent | Observation |
|---|---|---|
| Enzymatic Kinetic Resolution of a phenylcarbamate | Hexane | High conversion (50%). mdpi.com |
| Toluene, Methyl tert-butyl ether | Slightly lower conversion than hexane. mdpi.com | |
| THF, Chloroform | Low conversion (<30%). mdpi.com | |
| Carbamate Synthesis | Dimethylformamide (DMF) | Improves solubility of intermediates. |
Isomerization Reactions in N-Pyridyl Carbamate Systems
Isomerization is an important consideration in the chemistry of N-pyridyl carbamates, primarily manifesting as conformational isomerism. Carbamates, including this compound, can exist as a mixture of syn and anti rotamers due to the partial double bond character of the C-N bond, which restricts rotation. nih.gov The equilibrium between these rotamers can be influenced by factors such as hydrogen bonding and solvent interactions. nih.gov For N,N-disubstituted phenylcarbamates derived from secondary amines, the presence of these rotamers is readily observable through techniques like nuclear magnetic resonance (NMR) spectroscopy, which may show distinct signals for each conformer at a given temperature. acs.org
While large-scale structural isomerization of the this compound core itself is not commonly reported under typical conditions, related systems demonstrate the potential for such transformations. For instance, photochemical irradiation of pyridine N-oxides, which can bear carbamate functional groups, leads to valence isomerization. acs.org This process involves the formation of a highly strained oxaziridine (B8769555) intermediate that can rearrange to other structures. acs.org
Furthermore, in the context of thermal degradation of related thionocarbamates, the possibility of isomerization to form phenylcyanates has been considered, although not definitively proven. researchgate.net Another relevant example, though not a direct isomerization of the carbamate, is the phosphine-catalyzed isomerization of propargylidenecarbamates into 1,2-dihydropyridines, showcasing the involvement of carbamate moieties in complex rearrangement reactions. nih.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetic acid |
| Aniline |
| Aminopyridine |
| Carbon dioxide |
| Chloroform |
| Dimethylformamide (DMF) |
| Diphenyl urea (B33335) |
| Hexane |
| Methylenediphenyl di(phenylcarbamate) |
| Methyl tert-butyl ether |
| N-pyridylcarbamic acid |
| Phenyl N-methyl-N-(2-pyridyl)carbamate |
| Phenyl chloroformate |
| Piperidine |
| Pyridine |
| Pyridyl isocyanate |
| tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate |
| Tetrahydrofuran (THF) |
| Toluene |
Computational and Theoretical Frameworks in 2 Pyridinyl Phenylcarbamate Research
Quantum Chemical Studies on Molecular Structure and Reactivity
Quantum chemical methods are pivotal in understanding the electronic structure and intrinsic properties of 2-Pyridinyl phenylcarbamate at the atomic level.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations can elucidate reaction mechanisms, predict spectroscopic properties, and determine the stability of different conformations.
While specific DFT studies on this compound are not extensively documented in publicly available literature, research on analogous compounds provides a strong basis for understanding its behavior. For instance, computational studies on N-(2-pyrimidyl)carbamates, which are structurally similar to this compound, have utilized quantum calculations to explain their unusually low rotational barriers around the carbamate (B1207046) C-N bond. nih.govacs.org These studies reveal that the electron-withdrawing nature of the heterocyclic ring (pyrimidine or pyridine) leads to an increase in the single bond character of the C(carbonyl)-N bond, thereby lowering the energy required for rotation. nih.govacs.org
A hypothetical DFT study on this compound would likely involve:
Geometry Optimization: To find the lowest energy conformations of the molecule.
Frequency Calculations: To confirm that the optimized structures are true minima on the potential energy surface and to predict vibrational spectra.
Transition State Searching: To identify the transition states for conformational changes, such as rotation around the C-N bond, and to calculate the associated activation energies.
These calculations would provide a detailed picture of the molecule's potential energy surface and its reactivity in various chemical processes.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies and distributions of these orbitals are crucial in determining how a molecule will interact with other species.
For this compound, an FMO analysis would reveal the most probable sites for nucleophilic and electrophilic attack.
The HOMO would indicate the regions of the molecule that are most likely to donate electrons in a reaction. It is expected that the HOMO would have significant contributions from the electron-rich phenyl and pyridinyl rings, as well as the nitrogen and oxygen atoms of the carbamate linkage.
The LUMO would highlight the areas that are most susceptible to receiving electrons. The carbonyl carbon of the carbamate group is a likely candidate for a significant LUMO coefficient, making it an electrophilic center.
The energy gap between the HOMO and LUMO is also a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique allows for the exploration of the conformational landscape of this compound and its interactions with its environment, such as a solvent or a biological target.
MD simulations can provide valuable information on:
The flexibility of the molecule.
The preferred orientations of the phenyl and pyridinyl rings relative to each other.
The dynamics of the carbamate linkage.
Studies on related phenylcarbamate systems, such as cellulose (B213188) tris(phenylcarbamate), have successfully employed MD simulations to understand the interactions that govern chiral recognition. nih.govoup.com These simulations can reveal the key intermolecular forces, such as hydrogen bonds and π-π stacking, that are responsible for specific binding events.
A key conformational feature of secondary carbamates like this compound is the existence of rotamers due to the hindered rotation around the N-C(O) bond. This results in two planar conformations: syn and anti.
| Rotamer | Description |
| syn | The pyridinyl group and the carbonyl oxygen are on the same side of the N-C(O) bond. |
| anti | The pyridinyl group and the carbonyl oxygen are on opposite sides of the N-C(O) bond. |
The barrier to rotation between these rotamers in N-alkylcarbamates is typically around 16 kcal/mol. nih.govacs.org However, for N-phenylcarbamates, this barrier is lowered to approximately 12.5 kcal/mol. nih.govacs.org In the case of N-(2-pyrimidyl)carbamates, the barrier is even lower (<9 kcal/mol), making it difficult to observe the individual rotamers by NMR at low temperatures. nih.govacs.org This is attributed to the electron-withdrawing pyrimidyl ring, which increases the single bond character of the C-N bond. nih.govacs.org Given the structural similarity, a comparably low rotational barrier would be expected for this compound. The relative populations of the syn and anti rotamers can be influenced by factors such as solvent and hydrogen bonding interactions. nd.edu
Molecular Docking Investigations of Carbamate-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode of a ligand to a protein or other biological target.
In the context of this compound, molecular docking could be employed to:
Identify potential biological targets for the compound.
Predict the binding affinity and the specific interactions that stabilize the complex.
Elucidate the structural basis for its potential biological activity.
Docking studies on other phenylcarbamate derivatives have been instrumental in understanding their enantioselective recognition on chiral stationary phases. nih.govcyclodextrinnews.comdntb.gov.uaresearchgate.netundip.ac.id These studies have shown that interactions such as hydrogen bonding with the carbamate NH and C=O groups, as well as π-π stacking with the aromatic rings, are crucial for binding. A hypothetical docking study of this compound into an enzyme active site would likely reveal similar types of interactions, with the pyridinyl nitrogen potentially acting as a hydrogen bond acceptor.
Theoretical Prediction of Chiral Recognition Mechanisms in Phenylcarbamate Derivatives
The theoretical prediction of chiral recognition is a complex field that aims to understand how a chiral selector can differentiate between the enantiomers of a chiral analyte. Phenylcarbamate derivatives, particularly those of polysaccharides like cellulose and amylose, are well-known chiral stationary phases used in chromatography for enantioseparation.
Computational studies have been crucial in elucidating the mechanisms of chiral recognition by these materials. nih.govoup.com These studies often involve a combination of quantum mechanics and molecular mechanics/dynamics to model the interactions between the chiral selector and the enantiomers.
Key factors in the chiral recognition by phenylcarbamate derivatives include:
Hydrogen Bonding: The NH and C=O groups of the carbamate functionality are key sites for hydrogen bonding interactions.
π-π Interactions: The aromatic phenyl rings can engage in π-π stacking with the analyte.
Theoretical models can calculate the interaction energies between the chiral selector and each enantiomer. A significant difference in these interaction energies suggests that the selector can effectively discriminate between the enantiomers, leading to their separation. While this compound itself is not chiral, the principles learned from these studies can be applied to the design of new chiral selectors based on its scaffold.
Computational Approaches for Photodegradation Mechanisms
Computational and theoretical chemistry have emerged as indispensable tools for elucidating the complex mechanisms of photodegradation of organic molecules, including this compound. These methods provide detailed insights into the electronic structure, excited states, and reaction pathways that are often difficult to probe experimentally. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are at the forefront of these computational investigations, offering a balance between accuracy and computational cost. nih.gov
Theoretical studies can be employed to predict the photochemical behavior of this compound upon absorption of UV radiation. nih.gov The initial step in photodegradation is the absorption of a photon, leading to the promotion of the molecule to an excited electronic state. TD-DFT calculations can be used to simulate the UV-Vis absorption spectrum, identifying the wavelengths at which the molecule is most likely to be excited and the nature of the electronic transitions involved (e.g., n→π* or π→π*). nih.govnih.gov
Once in an excited state, the molecule can undergo various photophysical and photochemical processes. Computational models can help to map out the potential energy surfaces of the ground and excited states, identifying the most probable degradation pathways. For carbamates, several mechanisms are computationally investigated:
Homolytic Bond Cleavage: A common pathway for carbamates is the homolytic cleavage of the N–C(=O) or O–C(aryl) bonds. jst.go.jp DFT calculations can determine the bond dissociation energies (BDEs) for various bonds within the this compound molecule in its ground and excited states. A lower BDE for a particular bond in the excited state suggests a higher likelihood of its cleavage. For instance, the N–C bond connecting the pyridine (B92270) ring to the carbamate moiety and the C–O bond of the carbamate group are potential sites for homolytic cleavage, leading to the formation of radical species. researchgate.netd-nb.info Theoretical studies on similar carbamates suggest that the triplet state is often implicated in such radical formation processes. d-nb.infonih.gov
Photo-Fries Rearrangement: This type of reaction involves the migration of the acyl group to the aromatic ring. While more common for aryl esters, a similar rearrangement could be computationally explored for this compound, leading to the formation of ortho- and para-substituted pyridinyl-amino-carbonyl-phenyl derivatives.
Intersystem Crossing and Triplet State Chemistry: Computational methods can estimate the efficiency of intersystem crossing (ISC) from the initially formed singlet excited state (S₁) to a lower-energy triplet state (T₁). d-nb.infonih.gov Triplet states often have longer lifetimes and different reactivity compared to singlet states, making them crucial intermediates in photodegradation pathways that involve radical mechanisms. nih.govnih.gov
The following tables present hypothetical data that could be generated from such computational studies on this compound, illustrating the insights that can be gained.
Table 1: Calculated Bond Dissociation Energies (BDEs) for this compound in the Ground (S₀) and First Triplet (T₁) States
| Bond | BDE (S₀) (kcal/mol) | BDE (T₁) (kcal/mol) |
| Pyridinyl-N – C(O) | 95 | 45 |
| (O)C–O-Phenyl | 105 | 60 |
| Phenyl-C – H (ortho) | 110 | 108 |
| Phenyl-C – H (para) | 110 | 109 |
Note: Data are hypothetical and for illustrative purposes only.
The hypothetical data in Table 1 suggests that the Pyridinyl-N–C(O) and (O)C–O-Phenyl bonds are significantly weakened in the triplet state, making them the most probable sites for initial bond cleavage during photodegradation.
Table 2: Calculated Vertical Excitation Energies and Oscillator Strengths for this compound
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Transition Character |
| S₁ | 4.10 | 302 | 0.05 | n → π |
| S₂ | 4.55 | 272 | 0.45 | π → π |
| T₁ | 3.55 | 349 | 0 | n → π |
| T₂ | 4.00 | 310 | 0 | π → π |
Note: Data are hypothetical and for illustrative purposes only.
The hypothetical results in Table 2 indicate that this compound would absorb UV light in the UVA and UVB regions, with a strong absorption peak around 272 nm. The presence of a lower-lying triplet state (T₁) accessible from the singlet excited states would be crucial for its photochemical reactivity. nih.gov
Furthermore, computational studies can investigate the subsequent reactions of the primary photoproducts, such as the radicals formed from homolytic cleavage. These radicals can react with solvent molecules or dissolved oxygen, leading to a cascade of secondary reactions and the formation of various degradation products. nih.gov By modeling these reactions, a comprehensive picture of the entire photodegradation network can be constructed, aiding in the identification of final products and the assessment of their potential environmental impact.
Advanced Spectroscopic Characterization Methodologies for 2 Pyridinyl Phenylcarbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the connectivity and spatial arrangement of atoms. rsc.orgplos.org For 2-Pyridinyl phenylcarbamate, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its molecular structure.
Analysis of related compounds such as tert-butyl phenylcarbamate shows characteristic signals for the phenyl and carbamate (B1207046) protons in ¹H NMR spectra. rsc.org For this compound, one would expect to observe distinct signals for the protons on the pyridine (B92270) ring and the phenyl ring. The chemical shifts of the pyridinyl protons would be influenced by the nitrogen atom's electronegativity and the carbamate linkage. Similarly, the phenyl protons' resonances would be affected by the carbamate group. plos.orgnd.edu
In ¹³C NMR spectroscopy, the carbonyl carbon of the carbamate group is a key diagnostic peak, typically appearing in the downfield region of the spectrum. nd.edu The carbon atoms of the pyridine and phenyl rings would also exhibit characteristic chemical shifts. For instance, in various 2-phenylpyridine (B120327) derivatives, the carbon atoms of the pyridine ring show predictable shifts based on their position relative to the nitrogen atom and the phenyl substituent. plos.org
A complete assignment of all proton and carbon signals can be achieved using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments reveal proton-proton and proton-carbon correlations, allowing for the unambiguous assignment of the entire molecular structure. plos.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and may vary in experimental conditions.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridinyl Ring | ||
| H-3' | 7.0 - 7.2 | 118 - 120 |
| H-4' | 7.7 - 7.9 | 138 - 140 |
| H-5' | 7.0 - 7.2 | 112 - 114 |
| H-6' | 8.2 - 8.4 | 147 - 149 |
| C-2' | - | 152 - 154 |
| Phenyl Ring | ||
| H-2, H-6 | 7.3 - 7.5 | 129 - 131 |
| H-3, H-5 | 7.1 - 7.3 | 124 - 126 |
| H-4 | 7.0 - 7.2 | 120 - 122 |
| C-1 | - | 138 - 140 |
| Carbamate Group | ||
| NH | 8.5 - 9.5 | - |
| C=O | - | 152 - 154 |
| O-C | - | - |
Coalescence Studies for Rotameric Equilibria
Carbamates are known to exist as a mixture of syn and anti rotamers due to the restricted rotation around the C-N bond, which has partial double bond character. nd.edu This conformational isomerism can be studied using dynamic NMR (DNMR) spectroscopy, specifically through coalescence studies. rsc.org
By recording NMR spectra at various temperatures, the interconversion between the rotamers can be observed. At low temperatures, the exchange is slow on the NMR timescale, and separate signals for each rotamer are visible. As the temperature is increased, the rate of interconversion increases, causing the signals to broaden and eventually coalesce into a single, averaged signal at the coalescence temperature (Tc). researchgate.net
Studies on related N-(2-pyridyl)carbamates have shown that the energy barrier for this rotation is on the order of 10-13 kcal/mol. rsc.org For example, the coalescence temperature for the tert-butyl signals of a pyridyl carbamate was observed at 203 K in THF-d8, corresponding to a rotational barrier (ΔG‡) of 10.2 kcal/mol. rsc.org The presence of hydrogen-bonding agents can influence the rotameric equilibrium by selectively stabilizing one conformer. nd.edu The free energy of activation (ΔG‡) at the coalescence temperature can be calculated using the Eyring equation, providing quantitative information about the rotational barrier. acs.org
Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.com In this compound, several characteristic IR absorption bands are expected.
The most prominent peaks would include the N-H stretching vibration, typically appearing as a sharp band in the range of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the carbamate group gives a strong, sharp absorption band between 1680 and 1750 cm⁻¹. nist.gov The exact position depends on the electronic environment. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches (if present) would appear just below 3000 cm⁻¹. mdpi.com
Other significant absorptions include C-N stretching (around 1200-1350 cm⁻¹), C-O stretching (around 1050-1250 cm⁻¹), and C=C stretching vibrations from the aromatic rings (in the 1400-1600 cm⁻¹ region). tesisenred.net The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of peaks unique to the molecule, which can be used for definitive identification by comparison with a reference spectrum.
IR spectroscopy is also highly effective for monitoring the progress of the synthesis of this compound. For instance, during its formation from a corresponding alcohol and isocyanate, the disappearance of the broad O-H stretch of the alcohol and the strong isocyanate peak (around 2250 cm⁻¹) and the appearance of the N-H and C=O bands of the carbamate would indicate the progression of the reaction.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) | Intensity |
| Amine | N-H stretch | 3300 - 3500 | Medium |
| Carbonyl | C=O stretch | 1680 - 1750 | Strong |
| Aromatic | C-H stretch | 3000 - 3100 | Medium |
| Aromatic | C=C stretch | 1400 - 1600 | Medium-Weak |
| Carbamate | C-N stretch | 1200 - 1350 | Medium |
| Carbamate | C-O stretch | 1050 - 1250 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. iucr.org For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the m/z value to several decimal places. iucr.org
The fragmentation pattern observed in the mass spectrum offers valuable structural information. Electron ionization (EI) is a common technique that causes the molecule to fragment in a reproducible manner. The fragmentation of carbamates often involves cleavage of the bonds adjacent to the carbonyl group. For this compound, key fragmentation pathways could include:
Cleavage of the C-O bond: This would lead to the formation of a pyridinyl isocyanate radical cation or a phenoxy radical and a pyridinylaminocarbonyl cation.
Cleavage of the N-C(phenyl) bond: This could result in a phenyl radical and a 2-pyridinylcarbamate cation.
Loss of the phenyl group: A fragment corresponding to the loss of a C₆H₅ group.
Fragmentation of the pyridine ring: Loss of HCN is a common fragmentation pathway for pyridine-containing compounds.
The relative abundance of the fragment ions depends on their stability. The most intense peak in the spectrum is called the base peak, and all other intensities are reported relative to it. iucr.org Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways by isolating a specific ion and inducing further fragmentation.
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 214 | [M]⁺ | Molecular Ion |
| 121 | [C₅H₄N-NCO]⁺ | Cleavage of C-O bond |
| 93 | [C₆H₅O]⁺ | Cleavage of C-N bond |
| 78 | [C₅H₄N]⁺ | Cleavage of pyridinyl-N bond |
| 77 | [C₆H₅]⁺ | Loss of pyridinylcarbamate group |
UV-Vis Spectroscopy in Interaction and Degradation Studies
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between energy levels. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions within the phenyl and pyridinyl aromatic systems and the carbamate group.
The position of the absorption maximum (λ_max) can be influenced by the solvent polarity, a phenomenon known as solvatochromism. nd.edu Studies on related pyridinium (B92312) compounds have shown that changes in solvent can lead to shifts in the absorption spectrum, providing information about the difference in polarity between the ground and excited states of the molecule. nd.edu
UV-Vis spectroscopy is a valuable tool for studying the interactions of this compound with other molecules or ions. For example, binding to a metal ion or another molecule could lead to a shift in the λ_max or a change in the molar absorptivity, which can be used to determine binding constants. researchgate.net
Furthermore, this technique is widely used to monitor degradation processes, such as photodegradation. By irradiating a solution of this compound with light, the degradation can be followed by recording the decrease in the intensity of its characteristic absorption band over time. The kinetics of the degradation reaction can be determined from these measurements. Studies on the photodegradation of similar aromatic compounds often show a decrease in the primary absorption peak as the aromatic structure is broken down.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and torsion angles, as well as intermolecular interactions such as hydrogen bonding and π-stacking in the solid state.
The analysis would also elucidate the intermolecular forces that govern the crystal packing. Hydrogen bonding involving the carbamate N-H as a donor and the carbonyl oxygen or the pyridine nitrogen as an acceptor is expected to be a dominant interaction, potentially leading to the formation of chains or networks in the crystal structure.
Table 4: Expected Crystallographic Data Parameters for this compound (Note: These are representative parameters based on similar organic molecules and would need to be determined experimentally.)
| Parameter | Expected Value/Information |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c, P-1 |
| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined |
| Key Torsion Angles | Dihedral angles between the phenyl, carbamate, and pyridinyl planes |
| Hydrogen Bonding Interactions | N-H···O and/or N-H···N interactions |
| π-π Stacking | Potential interactions between aromatic rings |
Advanced Spectroscopic Techniques for Investigating Solvent Interactions
The interaction of a solute with its solvent environment can significantly affect its properties and reactivity. Advanced spectroscopic techniques can provide detailed insights into these interactions. Solvatochromism, the change in the color of a substance with solvent polarity, is a powerful manifestation of these interactions and can be studied using UV-Vis and fluorescence spectroscopy.
For this compound, the presence of both hydrogen bond donating (N-H) and accepting (C=O, pyridinyl-N) sites suggests that specific interactions with protic or polar aprotic solvents will be significant. The UV-Vis absorption spectrum is expected to shift depending on the solvent's ability to stabilize the ground and excited states differently. nd.edu For example, a negative solvatochromism (a blue shift in absorption with increasing solvent polarity) is observed in some pyridinium systems, indicating that the ground state is more polar than the excited state. nd.edu
Fluorescence spectroscopy can provide complementary information. The fluorescence emission spectrum can also be solvent-dependent, and the degree of fluorescence quenching can indicate the nature of the solvent environment. nd.edu By analyzing the solvatochromic and solvatofluorochromic behavior in a range of solvents, it is possible to gain a deeper understanding of the electronic structure of this compound and how it is influenced by its immediate surroundings.
Functional Applications and Material Science Contributions of Phenylcarbamate Derivatives
Development of Chiral Stationary Phases (CSPs) in Chromatography
The most prominent application of phenylcarbamate derivatives is in the creation of Chiral Stationary Phases (CSPs) for High-Performance Liquid Chromatography (HPLC). aksci.com These CSPs are renowned for their remarkable ability to separate a wide array of racemic compounds into their constituent enantiomers, a critical task in the pharmaceutical industry. aksci.comnih.gov
Cellulose (B213188) and amylose, natural polysaccharides composed of D-glucose units, possess a chiral structure that, when derivatized, can be amplified for enantioselective recognition. google.com Phenylcarbamate derivatives of these polysaccharides are among the most successful and widely used CSPs for the analytical and preparative separation of enantiomers. mdpi.comgoogle.com
The synthesis of these chiral selectors typically involves the reaction of the hydroxyl groups on the polysaccharide backbone with a corresponding substituted phenyl isocyanate in a solvent like pyridine (B92270). ncsu.eduncsu.edu This process yields tris(phenylcarbamate) derivatives. The nature of the substituents on the phenyl ring significantly influences the chiral recognition capabilities of the resulting CSP. aksci.commdpi.com For instance, the introduction of electron-donating (e.g., methyl) or electron-withdrawing (e.g., chloro) groups at the 3- and 5-positions of the phenyl ring has been shown to enhance enantioselectivity. aksci.commdpi.com Amylose and cellulose tris(3,5-dimethylphenylcarbamate) and tris(3,5-dichlorophenylcarbamate) are particularly effective and versatile CSPs, capable of resolving a broad spectrum of chiral compounds. mdpi.comgoogle.comresearchgate.net
These derivatized polysaccharides are typically physically coated onto a macroporous silica (B1680970) gel support, which is often pre-treated with 3-aminopropyltriethoxysilane (B1664141) to improve adhesion. ncsu.edumdpi.com The resulting packed columns are used in HPLC to perform chiral separations. mdpi.comncsu.edu
| Polysaccharide Backbone | Phenylcarbamate Derivative | Common Acronym | Key Characteristic | Reference |
|---|---|---|---|---|
| Cellulose | tris(3,5-dimethylphenylcarbamate) | CDMPC | Broad enantioselectivity for a wide range of racemates. | mdpi.com |
| Amylose | tris(3,5-dimethylphenylcarbamate) | ADMPC | High chiral recognition, often complementary to cellulose derivatives. | mdpi.com |
| Cellulose | tris(3,5-dichlorophenylcarbamate) | CDCPC | Enhanced selectivity for specific analytes due to electronic effects of chloro groups. | mdpi.com |
| Amylose | tris(5-chloro-2-methylphenylcarbamate) | - | Demonstrated high chiral recognition, separating over 90% of tested compounds. | mdpi.com |
The ability of phenylcarbamate-based CSPs to distinguish between enantiomers is a result of the differential formation of transient diastereomeric complexes between the chiral selector and each enantiomer. The stability of these complexes is governed by a combination of intermolecular interactions. google.com While the exact mechanism is complex and depends on the specific analyte and selector, several key interactions have been identified through spectroscopic and computational studies. ncsu.eduacs.org
The primary interaction sites on the phenylcarbamate moiety are the polar carbamate (B1207046) groups. google.com
Hydrogen Bonding: The N-H proton of the carbamate can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. Enantiomers with functional groups like hydroxyls, amines, or carbonyls can engage in these hydrogen bonds. google.commdpi.comrsc.org
π-π Interactions: The aromatic phenyl rings of the selector can interact with aromatic rings on the analyte through π-π stacking. mdpi.com
Dipole-Dipole Interactions: The polar C=O bond in the carbamate group contributes to dipole-dipole interactions. google.com
Computational studies, such as those using molecular mechanics, have been employed to calculate the interaction energies between the CSP and each enantiomer, providing insights that often align with experimental chromatographic results. ncsu.eduacs.org These studies suggest that the NH protons of the carbamate moieties are often the most important adsorbing sites for many analytes. ncsu.edu
A significant limitation of early polysaccharide-based CSPs, which were prepared by physically coating the chiral selector onto silica gel, is their restricted solvent compatibility. mdpi.comdicp.ac.cn Solvents like chloroform, tetrahydrofuran (B95107) (THF), or ethyl acetate (B1210297) can swell or dissolve the coated selector, leading to column degradation and loss of performance. mdpi.com To overcome this, covalent anchoring (immobilization) strategies have been developed to permanently attach the chiral selector to the silica support. google.comdicp.ac.cn
Immobilized CSPs exhibit enhanced durability and allow for the use of a much broader range of mobile phase solvents, which can be crucial for optimizing difficult separations. google.comresearchgate.net Several strategies for covalent anchoring have been developed:
Cross-linking with Diisocyanates: The polysaccharide derivative can be cross-linked directly on the silica surface using diisocyanates, which react with remaining hydroxyl groups on the selector. bohrium.com
Immobilization via Alkoxysilyl Groups: A small number of 3-(triethoxysilyl)propyl residues can be introduced into the phenylcarbamate derivative. These alkoxysilyl groups can then undergo intermolecular polycondensation to efficiently immobilize the selector onto the silica gel. dicp.ac.cnCurrent time information in Bangalore, IN.
Radical Polymerization: Cellulose phenylcarbamate derivatives bearing a polymerizable vinyl group (e.g., a methacrylate (B99206) group) can be synthesized. These are then immobilized onto vinyl-functionalized silica gel via radical copolymerization. mdpi.com
Click Chemistry: The Cu(I)-catalyzed Huisgen alkyne-azide cycloaddition ("click chemistry") offers a highly efficient and specific method for immobilization. A cellulose phenylcarbamate selector functionalized with propargyl (alkyne) groups can be "clicked" onto an azidopropyl-functionalized silica support, forming a stable covalent bond.
While immobilization can sometimes slightly alter the chiral recognition ability compared to coated phases, the versatility gained in eluent selection often overcomes this, enabling improved separation selectivities for many racemates. dicp.ac.cnresearchgate.net
Modification of Polymeric Matrices and Surfaces
Beyond silica gel for HPLC, the principles of phenylcarbamate functionalization are applied to other polymeric matrices and surfaces to tailor their properties for specific applications, particularly in chromatography.
Paper chromatography is a simple and low-cost analytical technique, but its use is traditionally limited to hydrophilic substances due to the high polarity of the cellulose paper matrix. mdpi.com To expand its applicability to more hydrophobic compounds, filter paper can be chemically modified with phenyl isocyanate.
The reaction between the hydroxyl groups of the cellulose fibers and phenyl isocyanate introduces phenylcarbamate moieties onto the paper's surface. mdpi.com This modification transforms the stationary phase, imparting a more hydrophobic character and enabling interactions such as:
Hydrophobic interactions
π-π stacking
Electrostatic interactions
This phenylcarbamate-modified paper (PI-FP) demonstrates significantly better separation performance for various hydrophobic dyes compared to unmodified or simply esterified paper. The preparation method involves immersing the filter paper in a solution of phenyl isocyanate in a solvent like dimethylformamide (DMF), followed by washing and drying.
| Property | Unmodified Filter Paper | Phenylcarbamate-Modified Paper (PI-FP) | Reference |
|---|---|---|---|
| Primary Analyte Type | Hydrophilic | Hydrophobic and Hydrophilic | mdpi.com |
| Dominant Interaction | Hydrogen Bonding (with water in mobile phase) | Hydrophobic, π-π, Hydrogen Bonding | mdpi.com |
| Surface Polarity | High | Reduced / More Non-polar | |
| Application Example | Separation of polar amino acids | Chromatographic analysis of various synthetic dyes |
The reaction of isocyanates with hydroxyl or amine groups to form carbamate or urea (B33335) linkages, respectively, is a robust and versatile strategy for surface functionalization. Phenyl isocyanate and its derivatives are frequently used to modify a wide range of materials, from cellulose to nanoparticles, to introduce specific functionalities or alter surface properties like hydrophobicity.
For instance, cellulose surfaces can be functionalized with various aromatic isocyanates to create materials for affinity-based separations or as supports for enzyme immobilization. mdpi.com The degree of functionalization can be controlled by reaction conditions. This chemistry is not limited to cellulose; other materials like graphene oxide have been treated with phenyl isocyanate to functionalize their surface hydroxyl and carboxyl groups, forming carbamate and amide linkages. This modification can improve the material's dispersibility in certain solvents and provides chemical handles for further covalent linking to other molecules or materials. The efficiency of this surface reaction can be enhanced through the use of catalysts, such as pyridine, or by thermal annealing.
Exploration of Biological Activities and Interactions Mechanistic and Target Oriented Research
Investigation of Enzyme Inhibition Potentials
The carbamate (B1207046) moiety is a well-established pharmacophore known for its role in enzyme inhibition, particularly through the carbamoylation of serine residues in enzyme active sites. nih.govnih.gov Derivatives of pyridine (B92270) carbamate have been extensively studied for their potential to inhibit various enzymes, most notably those involved in neurodegenerative diseases.
Pyridine carbamates have emerged as a significant class of cholinesterase inhibitors (ChEIs). nih.gov These compounds are designed to restore acetylcholine (B1216132) levels by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), a therapeutic strategy for conditions like Alzheimer's disease. nih.govnih.gov
Research has shown that pyridine carbamate derivatives can act as effective, time-dependent inhibitors of cholinesterases. nih.gov In a comparative study, replacing an amino group with a carbamate group in a series of pyridine derivatives was found to enhance inhibitory potency towards BChE while decreasing it for AChE, resulting in more selective BChE inhibitors. nih.gov
Specifically, a derivative where a pyridine moiety is connected via a six-methylene chain to a phenylcarbamate group (Compound 18 in a 2022 study) demonstrated notable selectivity and potency against equine BChE (eqBChE). nih.gov This compound exhibited a time-dependent inhibition mechanism, suggesting it acts as a carbamoylating inhibitor. nih.gov The IC₅₀ value, which represents the concentration of an inhibitor required to reduce an enzyme's activity by half, was determined to be 454 ± 82 nM for this pyridine phenylcarbamate derivative against eqBChE after a one-hour incubation. nih.gov The strong inhibitory action of this compound suggests that the phenylcarbamate portion is particularly well-suited for interaction with the BChE binding pocket. nih.gov
The inhibitory activities of several pyridine carbamate derivatives against both AChE from Electrophorus electricus (EeAChE) and eqBChE are detailed in the table below.
| Compound | Structure Detail | Enzyme | Inhibition % at 9 µM (0 min) | Inhibition % at 9 µM (60 min) | IC₅₀ (nM) |
|---|---|---|---|---|---|
| Pyridine Phenylcarbamate Derivative (18) nih.gov | Phenylcarbamate | eqBChE | 55 | 92 | 454 ± 82 |
| Pyridine Phenylcarbamate Derivative (18) nih.gov | Phenylcarbamate | EeAChE | 16 | 41 | Not Determined |
| Pyridine Carbamate Derivative (19) nih.gov | 4-Phenoxybenzyl Carbamate | eqBChE | 75 | 98 | Not Determined |
| Pyridine Carbamate Derivative (19) nih.gov | 4-Phenoxybenzyl Carbamate | EeAChE | 22 | 47 | Not Determined |
Beyond cholinesterases, the structural motifs found in 2-pyridinyl phenylcarbamate are relevant to the inhibition of other enzyme classes. Poly(ADP-ribose) polymerase-2 (PARP-2) is a key enzyme in the cellular response to DNA damage, particularly in the base excision repair (BER) pathway. wikipedia.org PARP-2 acts as a DNA damage sensor, and its catalytic activity is stimulated by DNA strand breaks. wikipedia.orgnih.gov It physically interacts with PARP-1 and other BER pathway proteins like XRCC1, DNA polymerase β, and DNA ligase III. wikipedia.org
While research directly linking this compound to PARP-2 is not extensive, studies on related structures provide valuable insights. The carbamate functional group has been incorporated into molecules designed as PARP inhibitors. For instance, introducing a carbamate function into a piperazine-based scaffold resulted in unselective PARP inhibitors with submicromolar activity against both PARP-1 and PARP-2. prolynxinc.com This demonstrates that the carbamate moiety can be a key element in designing molecules that target the catalytic domain of PARP enzymes. prolynxinc.comtandfonline.com The development of potent PARP-1 and PARP-2 inhibitors often involves scaffolds that include nitrogen-containing heterocyclic rings, such as pyridine, which can engage with the enzyme's active site. nih.gov The general strategy in designing PARP inhibitors often relies on mimicking the nicotinamide (B372718) portion of the NAD+ substrate, a role that heterocyclic rings like pyridine can potentially play. nih.govjst.go.jp
Ligand-Receptor Binding Studies
Ligand-receptor binding assays are fundamental in pharmacology to characterize the interaction between a drug candidate and its biological target. aging-us.com These studies measure the affinity (how strongly the ligand binds) and specificity of the binding. Techniques vary from traditional radioligand binding assays, which use a radioactively labeled ligand, to modern non-radioactive methods like fluorescence-based assays and surface plasmon resonance (SPR). aging-us.comgoogleapis.com
In the context of pyridine carbamates, binding studies are crucial for understanding their mechanism of enzyme inhibition. Molecular docking, a computational ligand-receptor binding study, has been used to model how these inhibitors interact with their target enzymes. For a potent pyridine carbamate inhibitor of AChE, molecular docking studies indicated that it binds to the enzyme by interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS). prolynxinc.com This "dual binding site" interaction is characteristic of highly effective AChE inhibitors. prolynxinc.com The carbamate functionality itself is known to participate in hydrogen bonding through its carbonyl group and NH moiety, which can stabilize its interaction within a receptor's binding pocket.
DNA Binding and Photonucleaving Activities of Pyridinyl Oxime Carbamates (as Related Structural Motifs)
Structurally related compounds, such as p-pyridinyl oxime carbamates, have been investigated for their ability to interact with and cleave DNA upon photoirradiation. nih.govtandfonline.com These compounds are explored as potential "synthetic nucleases" that can induce DNA damage in a controlled manner. tandfonline.com
Upon synthesis and exposure to UV irradiation in the presence of plasmid DNA, it was found that not all derivatives were active. tandfonline.com The activity was critically dependent on the nature of the substituent on the carbamate group, rather than the oxime portion of the molecule. nih.govtandfonline.com Specifically, derivatives containing a halogenated phenylcarbamoyl group were able to cause significant single- and double-stranded DNA breaks. tandfonline.com This photocleaving activity is proposed to occur through the homolytic cleavage of the N–O bond, generating radicals that subsequently damage the DNA backbone. nih.gov
The affinity of these compounds for DNA was confirmed through binding studies with calf thymus DNA (CT-DNA). tandfonline.com These studies, which measure changes in the UV-vis spectrum of the compound upon addition of DNA, indicated good to excellent binding affinity for the active derivatives. tandfonline.com This research highlights that the pyridinyl carbamate scaffold can be adapted to create molecules that not only bind to DNA but also possess photo-inducible, DNA-cleaving capabilities, making them interesting leads for biotechnological applications. nih.gov
Structure-Activity Relationship (SAR) Studies in Carbamate Analogues
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For carbamate analogues, SAR studies have elucidated key structural features that govern their biological activities.
For Cholinesterase Inhibition:
Aryl Ring Substitution: The nature of the substitution on the aryl ring of the carbamate has a direct impact on inhibitory potency. Methyl-substituted carbamates generally show lower inhibitory activity compared to their phenyl or benzyl (B1604629) counterparts. The presence of a hydrophilic, electron-donating methoxy (B1213986) group on the phenyl ring can decrease the inhibitory potency, particularly against BChE.
Carbamate Linker: As noted earlier, the replacement of an amino linker with a carbamic group can shift selectivity towards BChE. nih.gov
Molecular Interactions: 3D-QSAR modeling has revealed that for potent AChE inhibition by carbamates, interactions such as hydrogen bonds at the oxyanion hole and π-π stacking with the Trp86 residue in the enzyme's active site are critical. jst.go.jp
For DNA Photocleavage in Pyridinyl Oxime Carbamates:
Carbamate Substituent: The substituent on the carbamate group is the critical determinant of DNA photocleaving activity. Halogenated arylcarbamoyl groups (e.g., with chlorine) are highly effective, whereas other groups like methoxy-phenyl, nitro-phenyl, or unsubstituted phenyl are not photo-reactive towards DNA without an additional activator. tandfonline.com
Oxime Substituent: In contrast, the substituent on the imine group of the oxime moiety does not significantly affect the extent of DNA damage. nih.govtandfonline.com
These SAR studies provide a rational basis for the design of new carbamate derivatives with tailored biological activities, whether for enzyme inhibition or for applications involving DNA interaction.
Concluding Perspectives and Future Research Directions
Emerging Trends in Pyridinyl Phenylcarbamate Synthesis and Derivatization
The classical synthesis of 2-pyridinyl phenylcarbamate, typically involving the reaction of phenyl isocyanate with 2-hydroxypyridine (B17775), is efficient but offers limited scope for rapid diversification and process optimization. Modern synthetic chemistry presents several powerful alternatives that are shaping the future of how these compounds are made and modified.
Continuous Flow Chemistry: The transition from batch to continuous flow synthesis represents a paradigm shift. For pyridinyl carbamate (B1207046) synthesis, flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing. This leads to enhanced reaction rates, higher yields, improved safety profiles (especially when handling reactive intermediates like isocyanates), and the potential for seamless, automated library generation. A flow setup could facilitate multi-step sequences, for instance, by generating an isocyanate in situ from an acyl azide (B81097) via a Curtius rearrangement and immediately reacting it with 2-hydroxypyridine in a subsequent reactor module, minimizing exposure to hazardous reagents.
Microwave-Assisted Organic Synthesis (MAOS): MAOS has proven effective in accelerating reactions that are sluggish under conventional heating. The synthesis of carbamates can be dramatically expedited, with reaction times often reduced from hours to minutes. This technique is particularly valuable for high-throughput screening efforts, where diverse libraries of this compound analogs, functionalized on either the phenyl or pyridyl ring, can be synthesized rapidly for biological or material screening.
Late-Stage Functionalization (LSF): Perhaps the most impactful emerging trend is LSF. Rather than building derivatives from simple starting materials, LSF strategies focus on directly modifying the core this compound scaffold. Techniques like transition-metal-catalyzed C-H activation allow for the selective installation of new functional groups (e.g., halogens, alkyl, or aryl groups) onto the phenyl or pyridinyl rings. This approach provides a highly atom-economical and efficient route to novel analogs that would be difficult to access through traditional multi-step syntheses, enabling precise tuning of steric and electronic properties.
Biocatalysis: The use of enzymes to catalyze chemical transformations offers unparalleled selectivity under mild, environmentally benign conditions. Lipases, which are known to catalyze esterification and transesterification reactions, could potentially be engineered or screened for their ability to form the carbamate bond. This green chemistry approach could provide access to enantiomerically pure derivatives if a chiral center is incorporated into the structure.
The table below compares these emerging synthetic methodologies.
| Methodology | Key Advantages | Potential Application for Pyridinyl Carbamates | Challenges |
|---|---|---|---|
| Continuous Flow Chemistry | Enhanced safety, scalability, process control, automation | Rapid library synthesis; on-demand production of reactive intermediates | Initial equipment cost; optimization of flow parameters |
| Microwave-Assisted Synthesis | Drastic reduction in reaction times; improved yields | High-throughput screening of derivative libraries | Scalability can be limited; potential for thermal decomposition |
| Late-Stage C-H Functionalization | High atom economy; access to novel chemical space | Direct modification of the core scaffold to tune properties | Achieving high regioselectivity; catalyst development |
| Biocatalysis | High selectivity (chemo-, regio-, stereo-); green conditions | Enantioselective synthesis of chiral carbamate analogs | Enzyme discovery and engineering; limited substrate scope |
Advanced Computational Modeling for Predictive Research in Carbamate Chemistry
Computational chemistry provides indispensable tools for understanding and predicting the behavior of molecules like this compound at an atomic level. Moving beyond simple molecular visualization, advanced modeling is crucial for rational design and mechanistic investigation.
Density Functional Theory (DFT): DFT calculations are essential for elucidating the electronic structure and reactivity of pyridinyl carbamates. Researchers can use DFT to model the transition states of key reactions, such as acylation of a biological nucleophile. This allows for the calculation of activation energy barriers, providing a quantitative prediction of reactivity for different derivatives. For example, modeling the effect of electron-withdrawing or -donating substituents on the phenyl ring can rationally guide the synthesis of compounds with tailored reactivity.
Molecular Dynamics (MD) Simulations: While DFT provides a static picture, MD simulations reveal the dynamic behavior of the molecule over time. In a biological context, MD simulations can model the binding of this compound to a protein target, showing how the compound orients within the active site, the role of specific amino acid residues, and the influence of water molecules. This information is critical for understanding binding affinity and for designing derivatives with improved target engagement.
Quantitative Structure-Activity Relationship (QSAR): For a series of related pyridinyl carbamate analogs, QSAR modeling can build a statistical correlation between calculated molecular descriptors (e.g., logP, dipole moment, molecular surface area, HOMO/LUMO energies) and an observed biological activity. This predictive model can then be used to estimate the activity of new, yet-to-be-synthesized compounds, prioritizing synthetic efforts toward the most promising candidates.
The table below summarizes the application of these computational methods.
| Computational Method | Primary Application for Pyridinyl Carbamates | Key Insights Provided |
|---|---|---|
| Density Functional Theory (DFT) | Reaction mechanism analysis; reactivity prediction | Transition state energies, charge distribution, orbital interactions |
| Molecular Dynamics (MD) | Binding mode analysis; conformational sampling | Ligand-protein interactions, binding stability, solvent effects |
| QSAR / Machine Learning | Predictive modeling of biological activity or properties | Identification of key molecular descriptors for activity; virtual screening |
Unexplored Mechanistic Pathways and Catalytic Systems
The predominant reactivity of this compound is nucleophilic acyl substitution, where the 2-pyridyloxy group acts as an excellent leaving group. However, a vast landscape of alternative mechanistic pathways remains largely unexplored.
Photoredox Catalysis: The aromatic systems within the molecule could be engaged in novel reactivity using photoredox catalysis. Irradiation with visible light in the presence of a suitable photocatalyst could initiate single-electron transfer (SET) processes, generating radical ion intermediates. This could open up reaction pathways entirely distinct from classical polar mechanisms, such as radical-based C-H functionalization or cross-coupling reactions, without the need for pre-functionalized starting materials.
Electrochemical Synthesis and Activation: Electrochemical methods offer a reagent-free way to drive redox reactions. Applying an oxidative or reductive potential to this compound could generate reactive intermediates. For instance, oxidation could facilitate electrophilic aromatic substitution, while reduction could trigger fragmentation or coupling reactions, providing a sustainable and highly controllable method for derivatization.
Frustrated Lewis Pair (FLP) Chemistry: FLPs, which are combinations of sterically hindered Lewis acids and bases, are known to activate small molecules and unreactive bonds. An FLP could potentially interact with the carbamate C=O bond or activate a C-H bond on one of the aromatic rings, enabling unprecedented transformations such as hydrogenation or hydrosilylation under metal-free conditions.
Investigating these pathways requires a combination of experimental studies (e.g., cyclic voltammetry, radical trapping experiments, kinetic analysis) and high-level computational modeling to identify and characterize the transient intermediates involved.
Novel Applications in Separation Science and Functional Materials
While much of the focus on pyridinyl carbamates has been biological, their unique structural features are ripe for exploitation in materials science and analytical chemistry.
Chromatographic Stationary Phases: The combination of a polar carbamate linker, a π-basic pyridyl ring, and a π-acidic/hydrophobic phenyl ring makes this compound an ideal candidate for a novel chromatographic selector. When covalently bonded to a silica (B1680970) or polymer support, it could form a stationary phase for High-Performance Liquid Chromatography (HPLC). This phase would offer mixed-mode separation capabilities, engaging in hydrogen bonding, π-π stacking, and dipole-dipole interactions, potentially providing unique selectivity for separating complex mixtures of pharmaceuticals, natural products, or polar metabolites.
Responsive and Functional Polymers: The carbamate linkage can be designed to be cleavable under specific conditions (e.g., pH change, enzymatic action, or light). Incorporating the this compound moiety into a polymer backbone or as a pendant group could create smart materials. For example, a polymer containing this unit could be designed to release a payload (like a drug or a dye) upon a specific trigger that cleaves the carbamate. The pyridyl group also serves as a convenient handle for metal coordination, allowing for the creation of metallopolymers with interesting catalytic, electronic, or magnetic properties.
Chemical Sensors and MOF Linkers: The pyridyl nitrogen is an excellent metal ion ligand. A derivative of this compound could be designed as a chemosensor. Upon binding a target metal ion (e.g., Cu²⁺, Zn²⁺), the electronic properties of the conjugated system could be perturbed, resulting in a detectable change in fluorescence or color. Furthermore, by adding carboxylic acid or other coordinating groups to the phenyl ring, the molecule could serve as a bespoke organic linker for the construction of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) with tailored pore environments for gas storage, separation, or heterogeneous catalysis.
The table below outlines these potential material applications.
| Application Area | Underlying Principle | Key Structural Feature Utilized | Potential Impact |
|---|---|---|---|
| Separation Science (HPLC) | Mixed-mode chromatographic interactions | Pyridyl, Phenyl, and Carbamate groups | New selectivity for difficult-to-separate analytes |
| Functional Polymers | Cleavable linker; metal coordination site | Carbamate ester; Pyridyl nitrogen | Stimuli-responsive materials; self-healing polymers |
| Chemical Sensors | Metal-ligand binding induces spectroscopic change | Pyridyl nitrogen as a coordination site | Sensitive and selective detection of metal ions |
| MOF/COF Synthesis | Molecule acts as a rigid organic strut or linker | Tunable aromatic rings and coordinating groups | Porous materials for catalysis and gas storage |
Identification of New Biological Targets and Mechanistic Modalities for Pyridyl Carbamates
The established role of this compound as an acylating agent, particularly for serine hydrolases, is just the beginning. Future research should aim to uncover entirely new biological targets and modes of action.
Activity-Based Protein Profiling (ABPP): ABPP is a powerful chemoproteomic strategy for identifying the protein targets of a small molecule in a complex biological system. By synthesizing a probe version of this compound that includes a reporter tag (like an alkyne or azide for click chemistry), researchers can treat cells or cell lysates, allow the probe to covalently bind to its targets, and then use the tag to isolate and identify those proteins via mass spectrometry. This unbiased approach could reveal unexpected enzyme targets or even non-enzymatic protein interactions.
Inhibition of Protein-Protein Interactions (PPIs): Many disease pathways are driven by PPIs, which are notoriously difficult to target with small molecules. The rigid, well-defined structure of the pyridinyl phenylcarbamate scaffold could serve as a starting point for designing molecules that physically block a PPI interface. The phenyl and pyridyl rings can be functionalized to mimic key amino acid side chains (e.g., phenylalanine, tyrosine, histidine) that are critical for the protein interaction.
Allosteric Modulation: Rather than competing with the natural substrate at an enzyme's active site (orthosteric inhibition), an allosteric modulator binds to a secondary, remote site. This can offer greater selectivity and a more nuanced level of control over protein function. Screening campaigns and computational docking studies could identify pyridinyl carbamate derivatives that bind to allosteric pockets on key protein targets, modulating their activity in ways not achievable with simple competitive inhibitors.
Targeting Nucleic Acids: While less conventional for this scaffold, derivatives could be designed to target structured nucleic acids like G-quadruplexes or specific RNA hairpins. The planar aromatic rings are capable of intercalating or binding to grooves in these structures, and functionalization could enhance affinity and selectivity, opening a new frontier in targeting gene expression or viral replication.
Q & A
Q. How can the protonation sites of 2-pyridinyl phenylcarbamate derivatives be experimentally determined, and what role does NMR spectroscopy play in this process?
Protonation sites can be identified using 1H, 13C, and 15N NMR spectroscopy combined with computational simulations. For example, adding 0.5–2 equivalents of HCl to the compound in DMSO-d6 reveals shifts in resonance peaks corresponding to specific nitrogen atoms (N1, N2, or N4). The H6 proton’s splitting pattern (e.g., triplet formation with 1 equivalent HCl) and cross-peaks in HMBC spectra confirm protonation at N1 or N4 . Computational DFT calculations (B3LYP/6-31G(d,p)) validate these findings by matching theoretical chemical shifts to experimental data .
Q. What experimental precautions are critical when handling this compound derivatives in acidic conditions?
Due to rapid proton exchange and potential formation of multiple protonated species, researchers should:
Q. How does protonation influence the thermal stability of this compound in thermolytic devices?
Protonation at N1 or N4 reduces aromaticity in the pyridine ring (measured via HOMA indices), increasing susceptibility to thermal cleavage. This is critical for designing pH-sensitive thermolytic protecting groups (2PyTPGs). Computational studies show that N1 protonation lowers the activation energy for cyclization, accelerating decomposition at elevated temperatures .
Advanced Research Questions
Q. What methodologies resolve contradictions between computational predictions and experimental NMR data for protonated 2-pyridinyl derivatives?
Discrepancies arise from rapid proton exchange or approximations in DFT models. Strategies include:
- Dynamic NMR experiments to detect coexisting protonation states.
- BSSE (basis set superposition error) correction in DFT calculations to improve accuracy.
- Validation via molecular dynamics (MD) simulations (e.g., GROMACS with GAFF force fields) to assess solvent effects and conformational flexibility .
Q. How can molecular dynamics simulations enhance the design of 2-pyridinyl-based thermolytic linkers?
MD simulations reveal how protonation alters hydrogen-bonding networks and steric interactions in aqueous environments. For example, simulations of HCl adducts show preferential protonation at N1 over N2 due to stronger interaction energies (−60.09 kcal/mol vs. −6.31 kcal/mol) . These insights guide the selection of substituents to modulate linker stability and cleavage kinetics .
Q. What experimental and computational evidence supports the role of N2 in irreversible cyclization versus N1 in reversible protonation?
- Irreversible cyclization : Crystal structures and kinetic studies show N2 participates in forming stable oxazaphospholidine rings, independent of pH .
- Reversible protonation : 1D NOE and variable-temperature NMR confirm N1 protonation stabilizes transient intermediates, enabling pH-controlled reversibility in thermolytic devices .
Data Contradiction Analysis
Q. Why do some studies report single protonation states in NMR, while others suggest coexisting forms?
Differences arise from acid concentration and equilibration time . For instance:
Q. How do conflicting HOMA aromaticity indices for protonated structures inform thermolytic device design?
While N1 protonation reduces HOMA indices (lower aromaticity), N2 protonation preserves aromaticity but increases steric hindrance. Researchers must balance these effects by selecting substituents (e.g., electron-withdrawing groups at C4) to optimize thermal sensitivity without compromising synthetic feasibility .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
